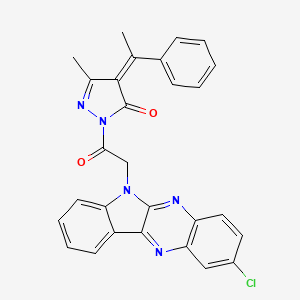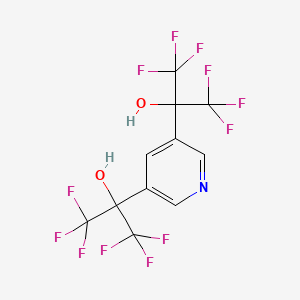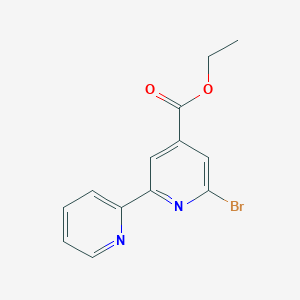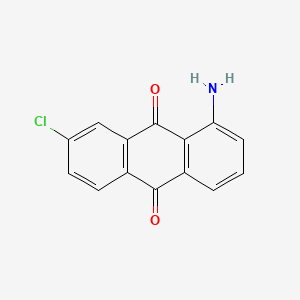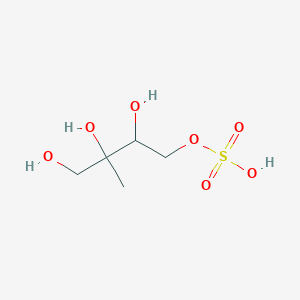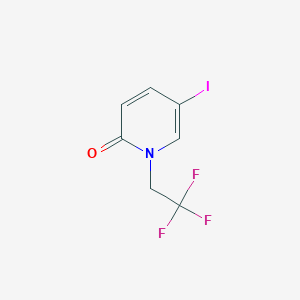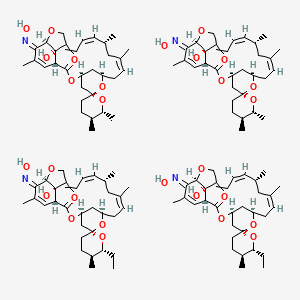
Milbemycinoxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Milbemycin oxime is a semi-synthetic derivative of milbemycin A3 and A4, which are macrocyclic lactones produced by various Streptomyces species, including Streptomyces hygroscopicus and Streptomyces bingchenggensis . This compound is widely used as a broad-spectrum antiparasitic agent in veterinary medicine due to its efficacy against a variety of parasites, including nematodes and mites .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of milbemycin oxime involves the extraction of milbemycins from the fermentation broth of Streptomyces species. The extracted milbemycins are then subjected to semi-synthetic modifications to produce milbemycin oxime . The process typically includes the following steps:
Fermentation: Streptomyces species are cultured under specific conditions to produce milbemycins.
Extraction: The fermentation broth is processed to extract milbemycins using solvents like normal heptane.
Modification: The extracted milbemycins undergo chemical modifications, including oximation, to produce milbemycin oxime.
Industrial Production Methods
Industrial production of milbemycin oxime follows similar steps but on a larger scale. Optimization of fermentation conditions, such as the concentration of fructose and the carbon-nitrogen ratio, significantly affects the yield of milbemycins . Advanced techniques like metabolic engineering and combinatorial biosynthesis are employed to enhance production efficiency .
化学反应分析
Types of Reactions
Milbemycin oxime undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of milbemycin oxime can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
Milbemycin oxime has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and modification of macrocyclic lactones.
Biology: It is used to investigate the biological pathways and mechanisms of action of antiparasitic agents.
Medicine: It is widely used in veterinary medicine to treat parasitic infections in pets.
Industry: It is used in the agricultural industry as an insecticide and acaricide.
作用机制
Milbemycin oxime exerts its effects by binding to specific sites on the parasite’s cells, increasing the release of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This leads to the opening of glutamate-gated chloride channels, resulting in hyperpolarization of the cells and blocking signal transfer . This ultimately causes neuro-paralysis and death of the parasites .
相似化合物的比较
Milbemycin oxime is structurally and chemically related to avermectins, another group of macrocyclic lactones produced by Streptomyces avermitilis . Both compounds share similar mechanisms of action and are used as antiparasitic agents. milbemycin oxime has a longer half-life and a broader spectrum of activity compared to avermectins . Other similar compounds include:
Ivermectin: A semi-synthetic derivative of avermectin with potent antiparasitic activity.
Doramectin: Another derivative of avermectin used in veterinary medicine.
Eprinomectin: A derivative of avermectin with a broad spectrum of activity against parasites.
Milbemycin oxime’s unique properties, such as its longer half-life and broader spectrum of activity, make it a valuable tool in the control and prevention of parasitic infestations .
属性
分子式 |
C126H176N4O28 |
|---|---|
分子量 |
2194.7 g/mol |
IUPAC 名称 |
(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/2C32H45NO7.2C31H43NO7/c2*1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35;2*1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h2*7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3;2*6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b8-7-,20-10-,23-9?,33-28+;8-7-,20-10-,23-9?,33-28-;7-6-,19-9-,23-8?,32-27+;7-6-,19-9-,23-8?,32-27-/t2*19-,21-,24+,25-,26-,27+,29+,31+,32+;2*18-,20-,22+,24+,25-,26-,28+,30-,31+/m0000/s1 |
InChI 键 |
LKMMLHTWKLEARD-KWBONRHLSA-N |
手性 SMILES |
CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)/C)C.CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N\O)C)C(=O)O3)O)C)/C)C.C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)/C)O[C@@H]1C.C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N\O)C)C(=O)O3)O)C)/C)O[C@@H]1C |
规范 SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Iodoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13129827.png)
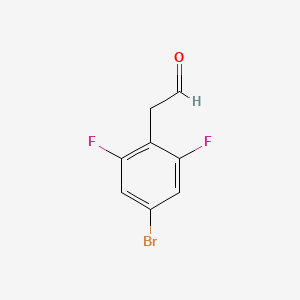
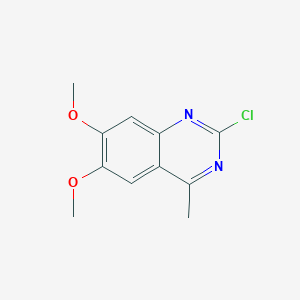


![benzyl N-[(2S)-1-[[(3S)-1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13129866.png)
